3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of thieno[3,2-d]pyrimidines, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antiviral activity of this compound is believed to be due to its ability to inhibit viral DNA synthesis. The anti-inflammatory activity of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the expression of several genes involved in cancer progression, such as cyclin D1 and Bcl-2. Animal studies have also shown that 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is its broad spectrum of biological activities, which makes it a potential candidate for drug development. In addition, the synthesis of this compound is relatively simple and can be scaled up for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to investigate the mechanism of action of this compound in more detail, particularly its ability to induce apoptosis and inhibit cell proliferation. Another direction is to explore the potential of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a promising compound with a wide range of biological activities. The synthesis of this compound is relatively simple, and it has been found to exhibit antitumor, antiviral, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been reported in the literature. The most common method involves the reaction of 4-bromoaniline with methylthioacetic acid in the presence of a base to give the corresponding thieno[3,2-d]pyrimidine intermediate. This intermediate is then treated with acetic anhydride to afford the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit a variety of biological activities, making it a potential candidate for drug development. Several studies have reported that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Furthermore, this compound has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-(4-bromophenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS2/c1-18-13-15-10-6-7-19-11(10)12(17)16(13)9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZVIVUNXLHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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